2-Amino-4,5-dimethylbenzenesulfonic acid;1-iodo-2,3,4,5-tetramethylbenzene
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Overview
Description
2-Amino-4,5-dimethylbenzenesulfonic acid and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds with unique chemical structures and properties. 2-Amino-4,5-dimethylbenzenesulfonic acid is a sulfonic acid derivative, while 1-iodo-2,3,4,5-tetramethylbenzene is an iodinated aromatic hydrocarbon. Both compounds have significant applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
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2-Amino-4,5-dimethylbenzenesulfonic acid
- This compound can be synthesized through the sulfonation of 2-amino-4,5-dimethylbenzene using sulfuric acid. The reaction typically involves heating the aromatic amine with concentrated sulfuric acid, followed by neutralization and purification steps .
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1-Iodo-2,3,4,5-tetramethylbenzene
- The synthesis of 1-iodo-2,3,4,5-tetramethylbenzene can be achieved through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid. The reaction is carried out under controlled conditions to ensure selective iodination .
Industrial Production Methods
- Industrial production methods for these compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. The processes are designed to be cost-effective and environmentally friendly, utilizing advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
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2-Amino-4,5-dimethylbenzenesulfonic acid
Oxidation: This compound can undergo oxidation reactions to form sulfonic acid derivatives with different oxidation states.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
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1-Iodo-2,3,4,5-tetramethylbenzene
Substitution: This compound can undergo electrophilic substitution reactions, where the iodine atom can be replaced by other electrophiles.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
- Common reagents for these reactions include oxidizing agents (e.g., nitric acid), reducing agents, and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions typically involve controlled temperatures, pressures, and solvent systems to ensure optimal reaction rates and selectivity.
Major Products Formed
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Amino-4,5-dimethylbenzenesulfonic acid can yield sulfonic acid derivatives, while coupling reactions of 1-Iodo-2,3,4,5-tetramethylbenzene can produce biaryl compounds .
Scientific Research Applications
Chemistry
- Both compounds are used as intermediates in the synthesis of more complex organic molecules. They serve as building blocks for the development of pharmaceuticals, agrochemicals, and dyes .
Biology
- 2-Amino-4,5-dimethylbenzenesulfonic acid has applications in biochemical research, particularly in the study of enzyme interactions and metabolic pathways .
Medicine
- These compounds are investigated for their potential therapeutic properties. For instance, derivatives of 2-Amino-4,5-dimethylbenzenesulfonic acid are explored for their anti-inflammatory and antimicrobial activities .
Industry
Mechanism of Action
- The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For example, 2-Amino-4,5-dimethylbenzenesulfonic acid can act as a substrate for enzymes involved in sulfonation reactions, while 1-Iodo-2,3,4,5-tetramethylbenzene can participate in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- Similar compounds to 2-Amino-4,5-dimethylbenzenesulfonic acid include other sulfonic acid derivatives such as 2-Amino-3,5-dimethylbenzenesulfonic acid .
- Similar compounds to 1-Iodo-2,3,4,5-tetramethylbenzene include other iodinated aromatic hydrocarbons such as 1-Iodo-2,4,5-trimethylbenzene .
Uniqueness
- The uniqueness of 2-Amino-4,5-dimethylbenzenesulfonic acid lies in its specific substitution pattern, which influences its reactivity and applications in chemical synthesis and biological research .
- The uniqueness of 1-Iodo-2,3,4,5-tetramethylbenzene is attributed to its high degree of methyl substitution, which affects its chemical behavior and suitability for specific coupling reactions .
Properties
Molecular Formula |
C18H24INO3S |
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Molecular Weight |
461.4 g/mol |
IUPAC Name |
2-amino-4,5-dimethylbenzenesulfonic acid;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C8H11NO3S/c1-6-5-10(11)9(4)8(3)7(6)2;1-5-3-7(9)8(4-6(5)2)13(10,11)12/h5H,1-4H3;3-4H,9H2,1-2H3,(H,10,11,12) |
InChI Key |
NYGHZSJIMCNRLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)O)N.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
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